molecular formula C17H15ClFNO B4677493 4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone

4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4677493
M. Wt: 303.8 g/mol
InChI Key: IZTRAUZYUVERJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as Cilostazol, is a drug that is used for the treatment of peripheral arterial disease (PAD). It is a phosphodiesterase III inhibitor that works by increasing the amount of cyclic adenosine monophosphate (cAMP) in the body, which helps to dilate blood vessels and improve blood flow.

Mechanism of Action

4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone works by inhibiting the enzyme phosphodiesterase III, which is responsible for breaking down cAMP. By inhibiting this enzyme, cilostazol increases the amount of cAMP in the body, which leads to the dilation of blood vessels and improved blood flow.
Biochemical and Physiological Effects:
4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have a number of biochemical and physiological effects. It has been shown to improve endothelial function, reduce inflammation, and improve insulin sensitivity. It has also been shown to reduce platelet aggregation and improve blood rheology.

Advantages and Limitations for Lab Experiments

4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has a number of advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, which makes it useful for studying the effects of phosphodiesterase inhibitors. However, it also has some limitations. It is a relatively expensive drug, which may limit its use in some experiments. It also has a short half-life, which may make it difficult to maintain therapeutic concentrations in vitro.

Future Directions

There are a number of future directions for research on cilostazol. One area of interest is its potential use in the treatment of other cardiovascular diseases, such as heart failure and ischemic stroke. Another area of interest is its potential use in combination with other drugs, such as antiplatelet agents or anticoagulants. Finally, there is interest in developing new analogs of cilostazol with improved pharmacological properties.

Scientific Research Applications

4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential use in treating a variety of medical conditions. In addition to its use in the treatment of PAD, it has also been investigated for its potential use in the treatment of ischemic stroke, heart failure, and other cardiovascular diseases.

properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c1-9-6-7-11-12(8-15(21)20-17(11)10(9)2)16-13(18)4-3-5-14(16)19/h3-7,12H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTRAUZYUVERJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
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4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
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4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
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4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 5
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4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 6
4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone

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